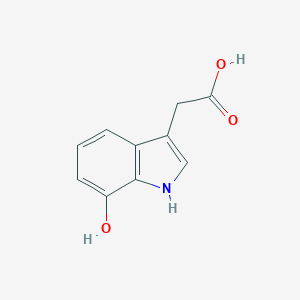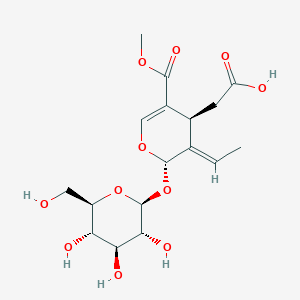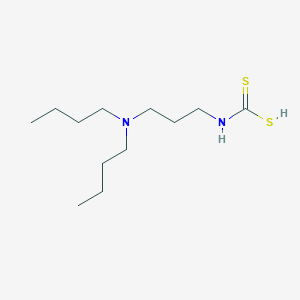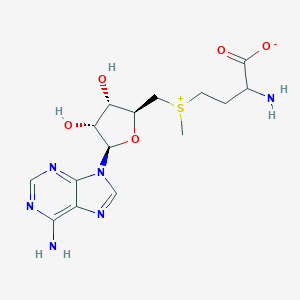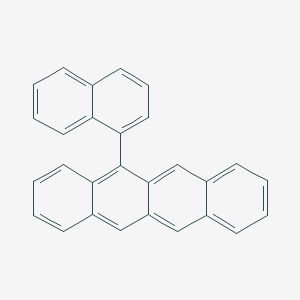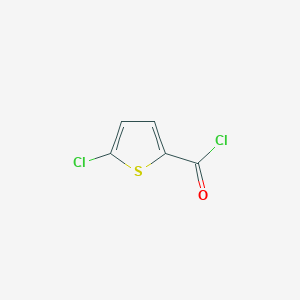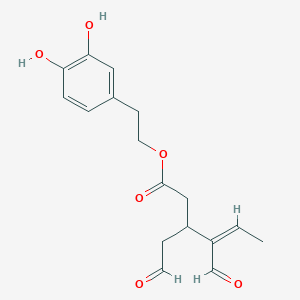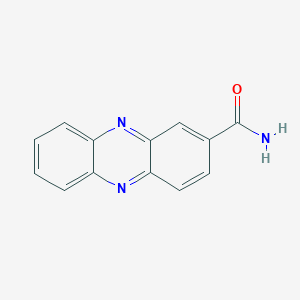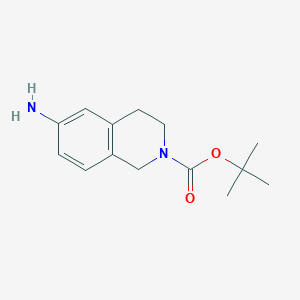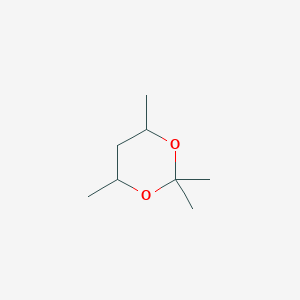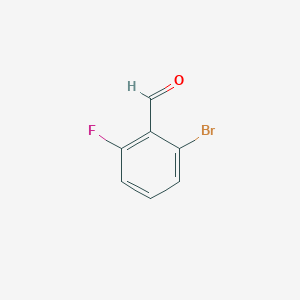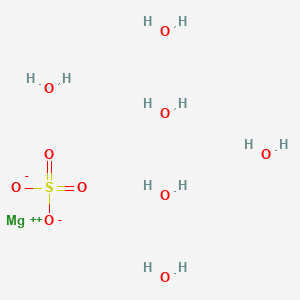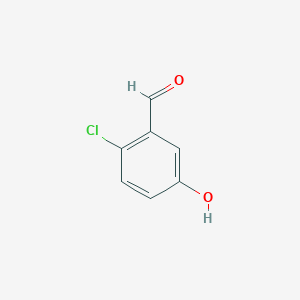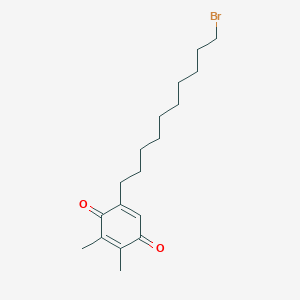
5-(10-Bromodecyl)-2,3-dimethylcyclohexa-2,5-diene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "5-(10-Bromodecyl)-2,3-dimethylcyclohexa-2,5-diene-1,4-dione" is a brominated organic molecule that is likely to be a derivative of cyclohexadiene dione with additional methyl groups and a bromodecyl side chain. This structure suggests potential reactivity typical of dienones, such as participation in Diels-Alder reactions, and the presence of a bromine atom could imply susceptibility to further chemical transformations.
Synthesis Analysis
The synthesis of complex brominated cyclohexadiene diones can involve multiple steps, including Diels-Alder reactions and photochemical reactions. For instance, the dimerization of 2-bromo-2,4-cyclopentadienone ethylene acetal through a Diels-Alder reaction followed by deacetalization and treatment with potassium hydroxide can lead to novel cage systems . Similarly, the generation of 5,6-dimethylene-2-cyclohexene-1,4-dione through thermal ring opening and subsequent trapping as dimers or Diels-Alder adducts can yield polycyclic 1,4-benzoquinones . These methods highlight the synthetic versatility of brominated dienones and their potential to form complex structures.
Molecular Structure Analysis
The molecular structure of brominated cyclohexadiene diones is characterized by the presence of a cyclohexadiene core, which can undergo various rearrangements. For example, selective placement of bromine substituents can lead to fascinating rearrangements, as seen in the synthesis of 3-bromo-7-(bromomethyl) tetracyclo[5.3.1.02,6.04,8]undec-10(12)-ene-9,11-dione . The stereochemistry of related cations derived from 2-bromo-1,3-dienes also plays a significant role in their reactivity, as steric inhibition can prevent certain reactions .
Chemical Reactions Analysis
Brominated cyclohexadiene diones can participate in a variety of chemical reactions. The presence of bromine allows for further functionalization through reactions with nucleophiles, such as amines, leading to rearrangements and the formation of new compounds . The inertness of certain cyclic bromodienes to ionization, as observed in 2-bromocyclohexa-1,3-diene, is attributed to steric factors and the structure of potential intermediates . These insights into the reactivity of brominated dienones are crucial for understanding their chemical behavior.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "5-(10-Bromodecyl)-2,3-dimethylcyclohexa-2,5-diene-1,4-dione" are not detailed in the provided papers, the general properties of brominated cyclohexadiene diones can be inferred. These compounds are likely to have significant reactivity due to the diene and dione functionalities, which can undergo cycloaddition and other reactions. The presence of a long alkyl chain with a bromine atom at the end could affect the solubility and reactivity of the molecule, making it a versatile intermediate for further chemical synthesis.
科学的研究の応用
Synthesis and Structural Studies
Synthesis Techniques : Research has shown various methods for synthesizing related compounds. For instance, base-promoted rearrangement of dibromopentacyclo-decane-dione led to a novel cage system, 10-oxa-9-oxopentacyclo-decane, indicating potential pathways for synthesizing complex structures related to 5-(10-Bromodecyl)-2,3-dimethylcyclohexa-2,5-diene-1,4-dione (Nigo et al., 1993).
Conformational Analysis : Studies on related compounds, such as the conformation and bromination of bicyclo[3.3.1]nonane-2,6-dione, contribute to understanding the structural aspects and reactivity of similar complex molecules (Quast et al., 1994).
Chemical Reactions and Intermediates
Reaction Studies : Research on the reactions of similar compounds, like the solvolysis of 1,4-dimethyl-4-nitrocyclohexa-2,5-dien-1-ol, helps in understanding the reaction pathways and potential intermediates in the synthesis of related compounds (Fischer et al., 1986).
Novel Syntheses : The novel syntheses of derivatives, such as 2,6-bis(alkylamino)-benzofuro[5,6-b]furan-4,8-dione, demonstrate the versatility in creating diverse derivatives from similar parent compounds (Keshipour et al., 2012).
Potential Applications in Organic Chemistry
Ligand Synthesis : The preparation of C2-symmetric bicyclo[2.2.2]octa-2,5-diene ligands and their use in rhodium-catalyzed asymmetric additions showcases potential applications in catalysis and organic synthesis (Otomaru et al., 2005).
Macrocycles and Bridged Systems : The synthesis of buta-1,3-diyne-bridged macrocycles using diethynyl-dimethoxycyclohexa-diene as a building block highlights potential in creating large, complex molecular structures (Srinivasan et al., 2003).
Biomedical Research
Antimicrobial Activity : Studies on related compounds, such as the synthesis of xanthones, xanthenediones, and spirobenzofurans, and their antimicrobial activity, suggest potential biomedical applications for similar compounds (Omolo et al., 2011).
Biotransformation Studies : The microbial transformation of thymoquinone by Aspergillus niger, producing new metabolites, indicates possibilities for biotransformation studies in similar compounds (Mohammad et al., 2018).
特性
IUPAC Name |
5-(10-bromodecyl)-2,3-dimethylcyclohexa-2,5-diene-1,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BrO2/c1-14-15(2)18(21)16(13-17(14)20)11-9-7-5-3-4-6-8-10-12-19/h13H,3-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJTVWCISWNOGQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=CC1=O)CCCCCCCCCCBr)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(10-Bromodecyl)-2,3-dimethylcyclohexa-2,5-diene-1,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

